tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate
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Overview
Description
Tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate, also known as CX5461, is a small molecule inhibitor of RNA polymerase I transcription. CX5461 has been shown to have potential therapeutic effects in the treatment of cancer, particularly in targeting tumors with mutations in the p53 tumor suppressor gene.
Mechanism of Action
Tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate selectively inhibits RNA polymerase I transcription in cancer cells, leading to cell death. RNA polymerase I is responsible for the transcription of ribosomal RNA, which is essential for the production of ribosomes and protein synthesis. Inhibition of RNA polymerase I transcription leads to a decrease in ribosome biogenesis and protein synthesis, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce autophagy, a process by which cells recycle damaged proteins and organelles. In addition, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate is its selectivity for cancer cells, particularly those with mutations in the p53 tumor suppressor gene. This makes this compound a promising candidate for the treatment of cancer, particularly in patients who are resistant to chemotherapy. However, one limitation of this compound is its toxicity, particularly at high doses. This toxicity can limit its use in clinical trials and may require the development of alternative dosing strategies.
Future Directions
There are many potential future directions for the study of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate. One area of interest is the development of alternative dosing strategies to reduce toxicity. Another area of interest is the identification of biomarkers that can predict response to this compound therapy. Additionally, the combination of this compound with other cancer therapies, such as immunotherapy or targeted therapies, may enhance its therapeutic effects. Finally, the study of this compound in the treatment of other diseases, such as neurodegenerative disorders, may reveal additional therapeutic applications for this promising molecule.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of RNA polymerase I transcription with potential therapeutic effects in the treatment of cancer and other diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The study of this compound has the potential to reveal new insights into the treatment of cancer and other diseases, and may ultimately lead to the development of new therapies that improve patient outcomes.
Synthesis Methods
The synthesis of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate involves a multi-step process that begins with the reaction of 1,4-cyclohexanedione with benzylamine to form N-benzylcyclohexane-1,4-dione. This intermediate is then reacted with butylamine to form N-butyl-N-benzylcyclohexane-1,4-dione. The final step involves the reaction of N-butyl-N-benzylcyclohexane-1,4-dione with tert-butyl chloroformate to form this compound.
Scientific Research Applications
Tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has been the subject of numerous scientific studies, particularly in the field of cancer research. Studies have shown that this compound selectively inhibits RNA polymerase I transcription in cancer cells, leading to cell death. This compound has been shown to be effective in targeting tumors with mutations in the p53 tumor suppressor gene, which are often resistant to chemotherapy. This compound has also been shown to have potential therapeutic effects in the treatment of other diseases, such as neurodegenerative disorders.
properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-5-6-10-16-12-8-7-9-13(11-12)17-14(18)19-15(2,3)4/h12-13,16H,5-11H2,1-4H3,(H,17,18)/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEIKCBGNLWINY-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCCC(C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN[C@@H]1CCC[C@@H](C1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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